1-methyl-1H-imidazol-4-amine hydrochloride
Description
1-Methyl-1H-imidazol-4-amine hydrochloride (CAS: 89088-69-7) is an imidazole derivative with a methyl group at the 1-position and an amine group at the 4-position of the aromatic ring. Its molecular formula is C₄H₈ClN₃, with a molecular weight of 133.58 g/mol . The compound is hygroscopic and requires storage under inert atmosphere at 2–8°C to prevent degradation . It is primarily used as a building block in organic synthesis, particularly in Michael addition reactions to construct imidazo[4,5-b]pyridines and other heterocyclic frameworks .
Structure
2D Structure
Properties
IUPAC Name |
1-methylimidazol-4-amine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H7N3.ClH/c1-7-2-4(5)6-3-7;/h2-3H,5H2,1H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
STHPSKXDPYIGLM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(N=C1)N.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H8ClN3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80719128 | |
| Record name | 1-Methyl-1H-imidazol-4-amine--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80719128 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
133.58 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1373223-63-2, 89088-69-7 | |
| Record name | 1H-Imidazol-4-amine, 1-methyl-, hydrochloride (1:2) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1373223-63-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1-Methyl-1H-imidazol-4-amine--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80719128 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Biological Activity
1-Methyl-1H-imidazol-4-amine hydrochloride (CAS No. 89088-69-7) is an organic compound characterized by its imidazole ring structure, which includes two nitrogen atoms and a methyl group at the first position. This compound has garnered attention for its significant biological activity, particularly in enzyme inhibition and potential therapeutic applications.
- Molecular Formula : C4H8ClN3
- Molecular Weight : Approximately 133.58 g/mol
- Structure : The compound features a five-membered heterocyclic structure, which is essential for its interaction with biological targets.
Biological Activity Overview
Research indicates that this compound exhibits notable biological activities, primarily as an inhibitor of specific enzymes. Its ability to effectively bind to biological targets makes it a candidate for pharmaceutical development aimed at various diseases, including cancer.
The biological activity of this compound is attributed to its interaction with specific molecular targets:
- Enzyme Inhibition : It has been shown to inhibit certain enzymes involved in metabolic pathways, which may lead to therapeutic effects in conditions such as cancer and metabolic disorders .
- Modulation of Biological Pathways : Studies suggest that it can modulate pathways related to cell proliferation and apoptosis, providing insights into its potential use in cancer therapy.
Enzyme Inhibition Studies
- Inhibition of Cancer-related Enzymes : In vitro studies have demonstrated that this compound inhibits enzymes critical for tumor growth. For instance, it has shown promising results against specific kinases implicated in cancer progression .
- Selectivity Profiles : Research indicates that the compound exhibits a selective inhibition profile, which is crucial for minimizing side effects when used as a therapeutic agent .
Interaction with Biological Molecules
The compound's ability to interact with proteins and nucleic acids enhances its potential as a drug candidate. Interaction studies reveal:
- Binding Affinity : The binding affinity of this compound to target proteins has been quantified, showing effective interactions that could lead to significant biological outcomes .
Comparative Analysis with Similar Compounds
The uniqueness of this compound compared to other imidazole derivatives lies in its specific substitution pattern on the imidazole ring. Below is a comparison table highlighting its properties against similar compounds:
| Compound Name | Molecular Formula | Biological Activity |
|---|---|---|
| 1-Methyl-1H-imidazol-4-amine HCl | C4H8ClN3 | Enzyme inhibitor, potential anticancer |
| 1-Ethyl-1H-imidazol-4-amine HCl | C5H10ClN3 | Moderate enzyme inhibition |
| 1-Isobutyl-1H-imidazol-4-amines HCl | C7H12ClN3 | Diverse applications in drug development |
Synthesis Methods
The synthesis of this compound can be achieved through various methods, typically involving the reaction of imidazole derivatives with appropriate reagents under controlled conditions. A common method includes hydrogenation processes that yield high purity and yield .
Scientific Research Applications
Anticancer Activity
Research has shown that derivatives of 1-methyl-1H-imidazol-4-amine hydrochloride exhibit significant anticancer properties. A notable study focused on its use as a JAK2 (Janus kinase 2) inhibitor, which is crucial in the treatment of hematological malignancies such as myeloproliferative neoplasms. The compound was synthesized and evaluated for its potency against JAK2, demonstrating promising results that suggest its potential as a therapeutic agent in cancer treatment .
Neurodegenerative Disorders
Another significant application lies in the treatment of neurodegenerative diseases, particularly Alzheimer's disease. The compound has been linked to the inhibition of amyloid-beta peptide production, a key factor in the pathogenesis of Alzheimer's. This mechanism could potentially lead to novel therapeutic strategies aimed at reducing amyloid plaque formation in the brain .
Enzyme Inhibition Studies
This compound has been employed in various enzyme inhibition studies. Its derivatives have been investigated for their ability to inhibit specific kinases involved in cellular signaling pathways, such as the ERK5 pathway. These studies are crucial for understanding cellular processes and developing targeted therapies for diseases related to dysregulated signaling pathways .
Synthesis of Novel Compounds
The compound serves as a building block in organic synthesis, allowing researchers to create new chemical entities with potential biological activity. This includes modifications that enhance its pharmacological properties or alter its mechanism of action, thereby expanding the scope of its applications in drug discovery .
Summary of Biological Activities
| Activity Type | Target | Reference |
|---|---|---|
| JAK2 Inhibition | Hematological cancers | |
| Amyloid-beta Inhibition | Alzheimer's disease | |
| ERK5 Pathway Inhibition | Cellular signaling |
Case Study: JAK2 Inhibitors
A detailed investigation into the structure-activity relationship (SAR) of 1-methyl-1H-imidazol-4-amine derivatives revealed that specific modifications could significantly enhance their inhibitory potency against JAK2. The study utilized various assays to evaluate the efficacy and selectivity of these compounds, leading to the identification of lead candidates for further development .
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table summarizes key structural, physicochemical, and functional differences between 1-methyl-1H-imidazol-4-amine hydrochloride and related imidazole derivatives:
Key Comparative Insights
Structural Modifications and Solubility: The dihydrochloride salts (e.g., 1373223-63-2) exhibit higher aqueous solubility than the monohydrochloride due to additional chloride ions .
Cyclopropyl-substituted analogs (e.g., 1227465-77-1) may exhibit strain-induced reactivity, useful in ring-opening reactions .
Hazard Profiles: All compounds share hazards related to skin/eye irritation (H315, H319) and respiratory toxicity (H335), attributed to the reactive amine group and hydrochloride counterion .
Pharmaceutical Relevance: Imidazole derivatives with aryl substitutions (e.g., biphenyl or naphthyl groups in CAS 60472-16-4, 60472-25-5) are explored as bioisosteres for purines, leveraging their planar aromaticity for target binding . The methoxybenzyl derivative (1439902-60-9) could serve as a precursor for serotonin receptor modulators due to structural similarity to known pharmacophores .
Preparation Methods
Cyclization and Amination Approaches
Research on related 2-aminoimidazole compounds provides useful insights applicable to the synthesis of 1-methyl-1H-imidazol-4-amine hydrochloride. For example, Zhou et al. (2018) reported a three-step synthesis involving cyclization, hydrolysis, and methylation to prepare 2-aminoimidazole derivatives on a large scale with moderate yields (~27%). Although their target was 1-methyl-4-phenyl-1H-imidazol-2-amine, the methodology reflects key steps relevant for 1-methyl-1H-imidazol-4-amine:
- Cyclization : Starting from suitable precursors such as α-bromo ketones and guanidine derivatives, cyclization forms the imidazole ring.
- Hydrolysis : Acidic hydrolysis converts intermediates to amino-substituted imidazoles.
- Methylation : Alkylation with methyl iodide introduces the methyl group on the imidazole nitrogen.
This sequence is adaptable for the 4-amine position by selecting appropriate starting materials and reaction conditions.
Direct Amination via Diamide Intermediates and Condensation
A common intermediate in imidazole synthesis is the diamide, which can be cyclized to imidazol-4-ones and subsequently converted to imidazol-4-amines. According to a comprehensive review in 2020:
- Diamides can be synthesized by coupling α-amino amides with carboxylic acids using carbodiimide reagents.
- Cyclization occurs under basic conditions (e.g., sodium hydroxide in ethanol) to form imidazol-4-ones.
- Further functional group transformations, such as reduction or substitution, yield the 4-amine functionality.
Another method involves condensation of orthoesters with α-amino amides under acid or heat activation to form imidazol-4-ones, which can be modified to amines.
Methylation and Salt Formation
Methylation of the imidazole nitrogen is typically achieved by alkylation with methyl iodide or methyl sulfate under controlled temperature (e.g., –10 °C to room temperature) in polar aprotic solvents like DMF. This step is crucial to obtain the 1-methyl substitution.
After amine formation, the compound is converted to its hydrochloride salt by treatment with hydrochloric acid, often under heating (e.g., 6 M HCl at 80 °C) to ensure complete salt formation and purification.
Comparative Data Table of Key Preparation Steps
Summary of Research Findings and Practical Notes
- The preparation of this compound typically involves multi-step synthesis starting from appropriate amino or bromo precursors.
- Cyclization and amination steps are critical and can be achieved via diamide intermediates or direct condensation methods.
- Methylation on the imidazole nitrogen is performed using alkyl halides under controlled conditions.
- Conversion to the hydrochloride salt is done by acid treatment to enhance stability and usability.
- Recent advances in continuous flow technology and solvent-free methods offer promising avenues for more efficient, scalable, and environmentally friendly production.
- Yields vary depending on the method and scale, with reported yields for related compounds ranging from moderate to high.
- Purification techniques include extraction, recrystallization, and chromatographic methods to ensure high purity.
Q & A
Q. What experimental designs are recommended for studying the biological activity of this compound analogs?
- Methodology : Perform SAR studies by modifying substituents at the 4-amine position. Use enzyme inhibition assays (e.g., xanthine oxidase for imidazole derivatives) . Pair in vitro cytotoxicity screens (MTT assay) with molecular docking to predict binding modes. Validate targets via CRISPR knockouts or siRNA silencing.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
